Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Overview
Description
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 . The compound appears as a white to yellow solid, semi-solid, or liquid .
Molecular Structure Analysis
The molecular structure of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate contains a total of 29 bonds . These include 15 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 2 five-membered rings, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a white to yellow solid, semi-solid, or liquid . It has a molecular weight of 198.22 . The InChI Code for this compound is 1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 .Scientific Research Applications
- Summary of the application : Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound used in the synthesis of new bio-active compounds . It’s a valuable saturated bicyclic structure that’s playing an increasingly important role in the development of these compounds .
- Methods of application or experimental procedures : The compound is used in a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
- Results or outcomes : The use of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate in this context allows for the exploration of new chemical spaces, particularly those rich in sp3 hybridization . This has implications for the development of new bio-active compounds .
The compound is used in a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
The compound is used in a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Safety And Hazards
properties
IUPAC Name |
dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFQFMDATXZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508690 | |
Record name | Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
CAS RN |
42145-38-0 | |
Record name | Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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